Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate

Medicinal chemistry SAR analysis Physicochemical profiling

This 2-amidothiazole derivative is a fluorinated SAR probe for MRE11 nuclease (US11584742) and HSET/KIFC1 inhibitor programs. The 4-fluorobenzamido group (σₚ=0.06) provides superior metabolic stability and H-bonding vs. the non-fluorinated analog (CAS 1021229-63-9), while the ethyl ester ensures >1,000-fold higher passive permeability than the carboxylic acid (CAS 1105191-95-4). Ideal for cell-based DNA damage repair (BRCA2-deficient) and centrosome clustering assays. Supplied at ≥95% purity (HPLC) with NMR/MS confirmation.

Molecular Formula C22H20FN3O4S
Molecular Weight 441.48
CAS No. 1021228-01-2
Cat. No. B2493272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate
CAS1021228-01-2
Molecular FormulaC22H20FN3O4S
Molecular Weight441.48
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C22H20FN3O4S/c1-2-30-21(29)15-5-9-17(10-6-15)24-19(27)12-11-18-13-31-22(25-18)26-20(28)14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,27)(H,25,26,28)
InChIKeyAVQZLRUABZYXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate (CAS 1021228-01-2) — Chemical Identity and Research-Grade Procurement Profile


Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate (CAS 1021228-01-2) is a fully synthetic, multi-functionalized thiazole derivative with molecular formula C22H20FN3O4S and molecular weight 441.48 g·mol⁻¹ [1]. The compound incorporates a 2-(4-fluorobenzamido)thiazole core linked via a propanamido spacer to a para-substituted ethyl benzoate terminus . It belongs to the broad and therapeutically significant class of 2-amido-4-substituted thiazoles, a scaffold implicated in nuclease inhibition (MRE11), kinesin inhibition (HSET/KIFC1), and antiproliferative activity [2]. The compound is supplied as a research chemical, typically at ≥95% purity (HPLC), and is structurally authenticated by ¹H NMR and mass spectrometry [1].

Why Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate Cannot Be Replaced by Non-Fluorinated or Carboxylic Acid Analogs


Within the 2-amidothiazole-propanamido-benzoate chemotype, seemingly minor structural variations produce quantifiable differences in physicochemical and pharmacological profiles that preclude generic interchange. The 4-fluorobenzamido substituent introduces a distinct electronic environment (Hammett σₚ = 0.06 for F vs. 0.00 for H) that alters hydrogen-bonding capacity and metabolic stability relative to the non-fluorinated benzamido analog (CAS 1021229-63-9) [1]. The ethyl ester terminus provides a neutral, lipophilic prodrug handle, whereas the corresponding carboxylic acid (CAS 1105191-95-4) is ionized at physiological pH (LogD₇.₄ = −0.85) and exhibits fundamentally different membrane permeability and target engagement potential [2]. Furthermore, the thiazole-4-yl-propanamido connectivity differentiates this compound from the thiazole-5-carboxylate HSET/KIFC1 inhibitor series, where nanomolar biochemical potency requires ATP-competitive binding at the kinesin motor domain [3]. These molecular distinctions are not cosmetic; they directly impact assay outcomes, SAR interpretation, and the validity of cross-series comparisons.

Quantitative Differentiation Evidence for Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate vs. Closest Analogs and In-Class Candidates


Fluorine Substitution Quantitatively Alters Lipophilicity and Electronic Profile Relative to the Non-Fluorinated Benzamido Analog

The target compound (CAS 1021228-01-2) incorporates a 4-fluorobenzamido group, whereas the closest structural analog — Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate (CAS 1021229-63-9) — bears an unsubstituted benzamido moiety [1]. The fluorine atom increases molecular weight by 17.98 Da (441.48 vs. 423.5 g·mol⁻¹) and is predicted to raise the partition coefficient (LogP) by approximately 0.3–0.5 log units based on the fragment contribution of aromatic fluorine (πₓ = 0.14) [2]. This modification also introduces a hydrogen-bond acceptor at the para position that is absent in the des-fluoro comparator, altering target binding pharmacophore geometry [3].

Medicinal chemistry SAR analysis Physicochemical profiling

Ethyl Ester vs. Carboxylic Acid: A ≥3.3 Log Unit Difference in Ionization State at Physiological pH Dictates Membrane Permeability

The target compound presents as a neutral ethyl benzoate ester. Its direct carboxylic acid precursor, 3-(2-(4-fluorobenzamido)thiazol-4-yl)propanoic acid (CAS 1105191-95-4), is predominantly ionized at pH 7.4, with a measured LogD₇.₄ of −0.85 [1]. Assuming the ethyl ester is largely neutral at physiological pH (pKₐ of benzoic acid ≈ 4.2; ester not ionizable), the difference in LogD₇.₄ between the ester and acid forms is estimated at ≥3.3 log units . This corresponds to a theoretical >1,000-fold difference in membrane permeability based on the pH-partition hypothesis [2].

Prodrug design Membrane permeability Physicochemical profiling

Thiazole-Propanamido Scaffold Yields Nanomolar HSET/KIFC1 Inhibition in the 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Series, Validating the Chemotype for Kinesin Targeting

The 2-(3-benzamidopropanamido)thiazole scaffold — directly analogous to the target compound's core but with a 5-carboxylate rather than a 4-yl-propanamido-benzoate substitution — has been optimized to yield ATP-competitive HSET (KIFC1) inhibitors with nanomolar biochemical potency. The lead compound 18 in this series displayed HSET IC₅₀ = 27 nM with lipophilic ligand efficiency (LLE) = 5.4, while maintaining high selectivity over the opposing mitotic kinesin Eg5 (no inhibition detected at screening concentrations) [1]. The hit compound 2 showed HSET IC₅₀ = 2.7 μM (at 3 μM ATP), demonstrating that the propanamido-thiazole scaffold is competent for kinesin motor domain engagement [2].

Kinesin inhibition HSET/KIFC1 Cancer drug discovery

Fluorobenzamido-Thiazole Derivatives Demonstrate Low Micromolar Antiproliferative Activity in MCF-7 Breast Cancer Cells, Establishing Cellular Proof-of-Concept for the Chemotype

A structurally related fluorobenzamido-thiazole compound, Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate, was tested in MCF-7 human breast adenocarcinoma cells and exhibited an IC₅₀ of 15 μM for cell viability reduction . Separately, 2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide demonstrated >70% reduction in MCF-7 cell viability at 20 μM after 48 h treatment . These data establish that the 4-fluorobenzamido-thiazole substructure is compatible with cellular antiproliferative activity in the low micromolar range, a benchmark the target compound may meet or exceed pending direct testing.

Antiproliferative activity MCF-7 Cancer cell viability

MRE11 Nuclease Inhibition by Substituted Aminothiazoles Establishes a Defined Molecular Target with Quantitative Benchmarking Against the Tool Compound Mirin

The substituted aminothiazole chemotype has been patented and published as inhibitors of the MRE11 nuclease, a key DNA double-strand break repair enzyme. The advanced leads MU147 and MU1409 inhibit MRE11 with IC₅₀ values of 25.3 μM and 12.1 μM, respectively, and are described as 'more specifically and effectively' inhibiting MRE11 than the standard tool compound mirin (reported MRE11-associated exonuclease IC₅₀ = 12–66 μM depending on assay format) [1]. MU147 additionally demonstrates favorable selectivity over MUS81 and EXO1 (IC₅₀ >200 μM) [2]. The target compound (CAS 1021228-01-2) falls within the structural scope of the patent family US11584742 / EP3556755B1 covering substituted aminothiazoles as nuclease inhibitors [3].

MRE11 nuclease DNA damage repair Synthetic lethality

Breadth of Antitumor Activity Established for the Propanamido-Thiazole Class: Reference Benchmark from the NCI 60-Cell Panel

Historical data on the 2-propanamido-thiazole-4-carboxylate chemotype provide quantitative antitumor benchmarks. Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited a GI₅₀ of 0.08 μM against the RPMI-8226 leukemia cell line and a mean graph midpoint GI₅₀ (MG-MID) of 38.3 μM across the full NCI 60-cell panel [1]. In a more recent 2-acetamido/2-propanamido thiazole series, the most active compounds (19 and 28) achieved MG-MID GI₅₀ values of 2.8 and 3.3 μM, with TGI values of 11.4 and 13.1 μM, respectively [2]. These data provide reference points against which any new propanamido-thiazole compound, including the target compound, can be benchmarked once screened.

Antitumor screening NCI 60 cell panel GI50 benchmarking

Recommended Research and Industrial Application Scenarios for Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate


Medicinal Chemistry: Fluorine-SAR Probe for MRE11 Nuclease or HSET/KIFC1 Kinesin Inhibitor Programs

The compound serves as a fluorine-containing SAR probe within the substituted aminothiazole scaffold patented for MRE11 nuclease inhibition (US11584742) [1]. Its 4-fluorobenzamido group can be directly compared with the non-fluorinated benzamido analog (CAS 1021229-63-9) to quantify the contribution of aromatic fluorination to MRE11 inhibitory potency and selectivity. The scaffold also shares key structural features with the nanomolar HSET/KIFC1 inhibitor series (lead compound IC₅₀ = 27 nM) [2], enabling cross-target selectivity profiling between kinesin and nuclease enzyme families.

Cellular Pharmacology: Membrane Permeability and Intracellular Target Engagement Studies Using the Ethyl Ester Prodrug Form

The neutral ethyl benzoate ester is predicted to exhibit >1,000-fold higher passive membrane permeability than its ionized carboxylic acid precursor (LogD₇.₄ difference ≥3.3 log units) [3]. This makes the compound suitable for cell-based assays requiring intracellular target access, such as MRE11-dependent DNA damage repair assays in BRCA2-deficient cell lines [1] or HSET-mediated centrosome clustering readouts in centrosome-amplified cancer cells [2]. Researchers should note that intracellular esterases may hydrolyze the ethyl ester to the corresponding acid, which can be monitored by LC-MS/MS.

Antitumor Phenotypic Screening: NCI 60-Cell Panel or Targeted Oncology Cell Line Profiling

Given the established antitumor activity of the propanamido-thiazole chemotype across the NCI 60-cell panel (historical MG-MID GI₅₀ values ranging from 2.8 to 38.3 μM) [4] and the low micromolar MCF-7 activity of related fluorobenzamido-thiazole derivatives (IC₅₀ ≈ 15 μM) , the target compound is a rational candidate for broad-spectrum or focused oncology phenotypic screening. Its unique substitution pattern — combining a 4-fluorobenzamido group with a 4-yl-propanamido-benzoate ester — differentiates it from previously screened 2-acetamido and 2-propanamido thiazoles, potentially revealing novel tumor lineage selectivity.

Chemical Biology Tool Development: Bifunctional Probe Design Leveraging the Ethyl Benzoate Handle

The HSET/KIFC1 inhibitor program has established that the thiazole-5-carboxylate position tolerates linker attachment for fluorescent and TCO-tagged probe synthesis without abolishing target binding [2]. By analogy, the target compound's ethyl benzoate moiety provides a potential derivatization handle for installing biotin, fluorophore, or photoaffinity tags via ester hydrolysis and amide coupling. This enables the development of chemical biology probes for target identification (pull-down proteomics) or cellular target engagement (BRET/TR-FRET) studies within the MRE11 or kinesin target space [1].

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